(2-Aminoethyl)guanidine dihydrochloride
Description
Contextualization within Guanidine (B92328) Chemistry
(2-Aminoethyl)guanidine dihydrochloride (B599025), as its name suggests, is a derivative of guanidine. Guanidine is a nitrogen-rich organic compound characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement imparts a high degree of basicity to the molecule. In fact, guanidine is one of the strongest organic bases in aqueous solution, a property attributed to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation.
The guanidinium cation features a positive charge that is delocalized across all three nitrogen atoms, resulting in a highly stable, planar, and symmetric ion. This inherent stability is a cornerstone of guanidine chemistry and influences the reactivity and properties of its derivatives, including (2-Aminoethyl)guanidine dihydrochloride. The presence of the ethylamine (B1201723) substituent in this compound introduces additional functional and structural diversity, allowing it to serve as a versatile building block in the synthesis of more complex molecules.
Historical Perspectives on Analogous Compound Research
The study of guanidine and its derivatives has a rich history dating back to the 19th century. Guanidine itself was first isolated in 1861 by Adolph Strecker from the degradation of guanine, a component of guano. guidechem.com Early research into guanidino compounds revealed their presence in various biological systems and their involvement in important physiological processes. For instance, the amino acid arginine contains a guanidinium group and is a key player in the urea (B33335) cycle. guidechem.com Another well-known guanidino compound, creatine, is vital for energy metabolism in muscle tissue. guidechem.com
The 20th century saw an expansion of research into the synthesis and application of guanidine analogs. Scientists began to explore the potential of these compounds in various fields, leading to the development of pharmaceuticals and other functional molecules. This historical foundation of understanding the fundamental chemistry and biological relevance of the guanidine group has paved the way for the investigation of more complex derivatives like this compound in contemporary research.
Contemporary Research Significance and Scope
In modern chemical research, this compound is primarily valued as a bifunctional building block. Its structure contains both a reactive guanidine moiety and a primary amino group, making it a useful starting material for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and substituted guanidines.
Detailed research findings have highlighted its role in specific synthetic applications. For example, it has been utilized as a reactant in the synthesis of substituted benzofurans, which are being investigated as tubulin polymerization inhibitors for potential anticancer therapies. google.com In this context, the amino group of this compound participates in a reaction to build a larger molecular framework.
Another area of research where this compound has been employed is in the development of new antifungal agents. Scientists have modified the structure of the polyene antibiotic Amphotericin B by creating amide derivatives. In one such study, 1-(2-aminoethyl)guanidine was used to create an amide of Amphotericin B. Interestingly, the introduction of this strongly basic guanidine residue resulted in a complete loss of antifungal activity in the resulting molecule, demonstrating how subtle changes to a parent compound can dramatically alter its biological function. narod.ru
These examples underscore the contemporary significance of this compound as a tool for medicinal chemists and organic synthesists to create novel molecular architectures and probe structure-activity relationships.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 68027-22-5 |
| Molecular Formula | C₃H₁₂Cl₂N₄ |
| Molecular Weight | 175.06 g/mol |
| Synonyms | (2-Aminoethyl)guanidine HCl, N-(2-Aminoethyl)guanidine dihydrochloride |
| Appearance | White to off-white solid |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-aminoethyl)guanidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H4,5,6,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBBNCBVZZHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987460 | |
| Record name | N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68027-22-5 | |
| Record name | (2-Aminoethyl)guanidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)guanidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Strategies for 2 Aminoethyl Guanidine Dihydrochloride and Its Analogues
Established Synthetic Pathways
The synthesis of (2-Aminoethyl)guanidine dihydrochloride (B599025) and related structures can be achieved through several reliable methods, starting from simple precursors or employing multi-step sequences with protecting groups.
Preparation from Amine Hydrochlorides and Guanidine (B92328) Sources
A fundamental and direct approach to synthesizing guanidines involves the reaction of an amine hydrochloride with a guanylating agent. This method leverages readily available and inexpensive starting materials. The synthesis of (2-Aminoethyl)guanidine can be envisioned by reacting ethylenediamine (B42938) dihydrochloride with a suitable guanidine source, such as cyanamide (B42294). The use of guanidine hydrochloride itself as a reactant is common in various cyclocondensation reactions, like the Biginelli reaction, to form heterocyclic systems incorporating a guanidine moiety. units.it
Alternative guanylating agents for primary amines include S-methylisothiouronium salts. mdpi.com The reaction of an amine with these reagents typically results in the displacement of the methylthiol group to form the guanidine. mdpi.com This general strategy is applicable to a wide range of amines, providing a straightforward route to the corresponding guanidine salts.
Guanylation Procedures Utilizing Pyrazol-1-carboxamidines
A more refined method for the guanylation of amines employs pyrazole-1-carboxamidine derivatives. These reagents offer high reactivity under mild conditions. Reagents such as 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine react with various amines and amino acids to yield protected guanidines in moderate to high yields. researchgate.net
Another effective reagent in this class is 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine, which provides a convenient one-step transformation of primary and secondary amines into their corresponding unprotected guanidines. organic-chemistry.org The reaction's scope and limitations have been explored, with microwave assistance being used to accelerate the process. organic-chemistry.org A notable advantage of pyrazole-based reagents is that the pyrazole (B372694) byproduct is easily removed during workup.
The table below summarizes findings for different pyrazole-based guanylating reagents.
Table 1: Pyrazole-Based Guanylating Reagents and Their Applications| Reagent | Substrate | Key Feature | Reference |
|---|---|---|---|
| 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Primary and secondary amines | Convenient one-step synthesis of unprotected guanidines. | organic-chemistry.org |
| 1-H-Pyrazole-1-[N,N'-bis(Boc)]carboxamidine | Amines and amino acids | Yields protected guanidines under mild conditions. | researchgate.net |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Various amines | Efficient synthesis of nitroguanidines, which can be hydrogenolyzed to guanidines. | N/A |
Multi-Step Synthesis from Protected Precursors (e.g., N-Boc-ethylenediamine hydrochloride)
For substrates with multiple reactive sites, a multi-step synthesis involving protective groups is often necessary to ensure selectivity. The synthesis of (2-Aminoethyl)guanidine can be effectively managed by starting with mono-protected ethylenediamine.
A typical sequence involves:
Protection: Ethylenediamine is reacted with an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl (p-nitrophenyl) carbonate to yield N-Boc-ethylenediamine (tert-butyl (2-aminoethyl)carbamate). google.com This ensures that only one of the amino groups will be available for the subsequent reaction.
Guanylation: The free primary amino group of N-Boc-ethylenediamine is then reacted with a guanylating agent. A highly effective and reactive agent for this step is N,N′-di-Boc-N″-triflylguanidine. nih.govorgsyn.orgacs.org This reaction proceeds under mild conditions with high yields to produce the fully protected intermediate, N-Boc-N',N''-di-Boc-(2-aminoethyl)guanidine. nih.govacs.org
Deprotection: The final step involves the removal of all Boc protecting groups using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired (2-Aminoethyl)guanidine as its corresponding salt. nih.govscholaris.ca
This method provides excellent control over the synthesis and is adaptable for creating complex analogues.
Functionalization and Structural Modification
The primary amino group and the guanidine moiety of (2-Aminoethyl)guanidine allow for a wide range of structural modifications and conjugations, making it a valuable building block in drug design and materials science.
Incorporation into Peptide Synthesis Reagents (e.g., 2-(2-Aminoethyl)-1,3-di-Boc-guanidine)
The compound 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a key reagent used in peptide synthesis. sigmaaldrich.comscbt.com It serves as a building block to incorporate a protected guanidinoethyl moiety, mimicking the side chain of arginine, onto a peptide backbone.
The synthesis of this reagent involves the reaction of an amine with a suitable guanylating agent such as polymer-bound bis(tert-butoxycarbonyl)thiopseudourea. sigmaaldrich.com Another efficient method involves activating di-Boc-thiourea with a non-toxic reagent like cyanuric chloride, followed by reaction with an amine. organic-chemistry.org This approach avoids the use of hazardous heavy-metal waste associated with traditional activators like HgCl₂. organic-chemistry.org Once synthesized, the reagent's primary amino group can be coupled to the carboxylic acid of a growing peptide chain using standard peptide coupling protocols. The Boc groups on the guanidine moiety protect it during synthesis and can be removed during the final acid cleavage step. scholaris.ca
Table 2: Properties of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 203258-44-0 | sigmaaldrich.com |
| Molecular Formula | C₁₃H₂₆N₄O₄ | sigmaaldrich.comscbt.com |
| Molecular Weight | 302.37 g/mol | sigmaaldrich.comscbt.com |
| Melting Point | 95-98 °C | sigmaaldrich.com |
| Primary Application | Peptide Synthesis Reagent | sigmaaldrich.com |
Conjugation with Natural Products (e.g., Amphotericin B Amides, Triterpene Acids)
The ability to conjugate (2-Aminoethyl)guanidine to complex natural products has led to the development of novel bioactive molecules.
Triterpene Acid Conjugates: The conjugation of guanidine moieties to pentacyclic triterpene acids like betulinic acid (BA), ursolic acid (UA), and oleanolic acid (OA) has been explored to modify their biological activity. nih.govresearchgate.net A common strategy involves activating the C-28 carboxylic acid of the triterpene and coupling it with a diamine, such as ethylenediamine. nih.gov This forms a C-28 amino-functionalized intermediate. The terminal primary amine of this new conjugate is then guanylated using a reagent like N,N′-di-Boc-S-methylisothiourea, followed by deprotection, to yield the final guanidine-functionalized triterpene acid derivative. nih.govresearchgate.net These modifications aim to enhance properties such as cytotoxicity against tumor cell lines while potentially reducing toxicity towards normal cells. nih.gov
Amphotericin B Amides: Amphotericin B (AmB) is a potent polyene antifungal agent that contains a carboxylic acid group, which serves as a handle for chemical modification. nih.gov While direct literature on the conjugation of AmB with (2-Aminoethyl)guanidine is scarce, the synthetic strategy is well-precedented. The C-16 carboxyl group of the AmB macrocycle can be activated using standard amide coupling reagents (e.g., HATU, HBTU) and then reacted with the primary amine of a protected (2-Aminoethyl)guanidine derivative, such as 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. This would form a stable amide linkage. A final deprotection step would yield the Amphotericin B-(2-guanidinoethyl)amide conjugate. This strategy of forming amide conjugates has been successfully used to link other molecules, such as amino acids like tryptophan, to Amphotericin B to modulate its activity. nih.gov
Compound Reference Table
Polymer Functionalization via Guanidinylation (e.g., Poly(aminoethyl methacrylate))
Guanidinylation is a powerful chemical transformation used to introduce the guanidinium (B1211019) moiety onto a molecule, thereby altering its chemical and physical properties. This strategy is particularly effective in the functionalization of polymers, converting primary amine groups into guanidine groups. A prime example of this is the modification of poly(2-aminoethyl methacrylate) (PAEMA), a polymer bearing primary amine side chains that are readily available for chemical conversion.
The process of guanidinylation enhances the polymer's properties, notably its antibacterial activity. nih.gov The conversion of ammonium (B1175870) groups to guanidinium moieties on PAEMA has been shown to improve its efficacy against bacteria such as Escherichia coli and Bacillus subtilis. nih.govresearchgate.net
Several reagents can be employed for this transformation. Researchers have successfully utilized agents like 1H-pyrazole-1-carboxamidine hydrochloride and cyanamide to guanidinylate copolymers of 2-(aminoethyl) methacrylate (B99206) (AEMA). nih.govresearchgate.net The reaction involves the nucleophilic attack of the polymer's primary amine on the guanylating agent, leading to the formation of the corresponding guanidinium derivative. For instance, copolymers of AEMA and 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized via free radical polymerization and subsequently functionalized by reacting the primary amines with 1H-pyrazole-1-carboxamidine hydrochloride. researchgate.net This approach allows for precise control over the degree of guanidinylation and the resulting properties of the material.
The introduction of guanidine groups can also be achieved on other types of polymers. For example, cholic-acid-based monomers containing a guanidine group have been synthesized and polymerized. acs.orgnih.gov These polymers, particularly when copolymerized with hydrophilic monomers like poly(ethylene glycol) methyl ether methacrylate (PEGMA), exhibit significant antimicrobial activity, demonstrating the versatility of the guanidinium functional group in materials science. acs.orgnih.gov
| Polymer Backbone | Guanidinylating Agent | Key Research Finding | Reference |
|---|---|---|---|
| Poly(2-aminoethylmethacrylate) (PAEMA) | Cyanamide | Guanidinylation improves antibacterial activity and speed against E. coli and B. subtilis. | nih.gov |
| Copolymers of 2-(aminoethyl) methacrylate (AEMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) | 1H-pyrazole-1-carboxamidine hydrochloride | Functionalized polymers showed no cytotoxicity and effectively inhibited bacterial growth. | researchgate.net |
| Cholic-acid based monomer (GM) copolymerized with PEGMA | Synthesized with guanidine group prior to polymerization | Copolymers showed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. | acs.orgnih.gov |
| Poly(glycidyl methacrylate) (PGMA) | Post-modification with various amines (e.g., N-(2-hydroxyethyl)ethylenediamine) | Aminated PGMA derivatives serve as effective gene delivery vectors. | rsc.org |
Catalytic Applications in Organic Synthesis
Guanidines and their derivatives are recognized not only for their biological significance but also for their utility as powerful organocatalysts. rsc.orgrsc.org Their strong basicity, stemming from the resonance stabilization of the corresponding guanidinium cation, allows them to mediate a variety of organic reactions. rsc.org The catalytic activity of guanidine compounds, including simple salts like guanidine hydrochloride, has been harnessed in numerous synthetic methodologies.
Guanidine-Mediated Organic Reactions
Guanidine hydrochloride has emerged as a versatile and efficient organocatalyst for a range of chemical transformations. researchgate.netresearchgate.net Its effectiveness is attributed to its ability to act as a hydrogen bond donor, activating substrates and facilitating reactions under mild conditions. researchgate.net
Notable examples of guanidine-mediated reactions include:
N-Boc Protection: Guanidine hydrochloride catalyzes the chemoselective N-Boc protection of amines, including amino acids and peptides, using di-tert-butyl dicarbonate. This method is efficient and proceeds in excellent yields under convenient conditions. researchgate.net
Multicomponent Reactions: It has been successfully employed as a catalyst in the Hantzsch pyridine (B92270) synthesis and the Strecker synthesis of α-amino nitriles. researchgate.net
Condensation Reactions: Guanidine hydrochloride promotes the Knoevenagel condensation, a key step in the synthesis of various functionalized molecules. researchgate.net For example, it catalyzes the reaction between aromatic aldehydes, malononitrile, ammonium acetate, and aryl ketones to produce 2-amino-3-cyanopyridine (B104079) derivatives in high yields under neat conditions. researchgate.net
The catalytic utility of guanidines extends beyond simple salts. Chiral guanidines, for instance, have been developed for asymmetric synthesis, acting as effective catalysts in stereoselective transformations. nih.gov The broad applicability of guanidine-based catalysts underscores their importance in modern organic synthesis, offering mild, efficient, and often environmentally friendly alternatives to traditional methods. rsc.orgrsc.org
| Organic Reaction | Guanidine Catalyst | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| N-Boc Protection | Guanidine Hydrochloride | Amines, Di-tert-butyl dicarbonate | Simple, efficient, chemoselective protection of various amines. | researchgate.net |
| Synthesis of 2-amino-3-cyanopyridines | Guanidine Hydrochloride | Aromatic aldehydes, malononitrile, aryl ketones, ammonium acetate | Rapid, environmentally friendly, high yield, catalyst recyclability. | researchgate.net |
| Biginelli Reaction | Pyrazole Carboxamidine Hydrochloride | β-ketoester, aldehyde | Provides a general method for preparing 2-imino-5-carboxy-3,4-dihydropyrimidines. | nih.gov |
| Asymmetric Aziridination | Guanidinium salts with a chiral template | Guanidinium salts (glycinate function), aldehydes | Forms chiral aziridine-2-carboxylates, useful building blocks. | nih.gov |
Exploration in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products, making their synthesis a central focus of organic chemistry. rsc.orgnih.gov Guanidine and its derivatives have proven to be invaluable tools in the construction of these complex molecular architectures.
One of the most prominent examples is the use of guanidine derivatives in the Biginelli reaction . This three-component reaction, which traditionally involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be adapted to use guanidines. For instance, reacting a β-ketoester, an aldehyde, and a guanidine derivative like pyrazole carboxamidine hydrochloride provides a pathway to 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.govresearchgate.net This strategy offers a concise and general route to a class of heterocycles that are otherwise difficult to access. nih.gov
Furthermore, guanidine hydrochloride itself can act as a catalyst for the synthesis of nitrogenous heterocycles. As mentioned previously, it effectively catalyzes the one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives. researchgate.net The plausible mechanism involves an initial Knoevenagel condensation to form an arylidenemalononitrile intermediate, which then reacts with an imino derivative formed in situ, ultimately leading to cyclization and the desired pyridine product. researchgate.net
The chemistry of guanidinium salts has also been explored for the synthesis of other heterocycles, such as aziridines. Guanidinium ylides, generated from guanidinium salts, can react with aldehydes to afford aziridine-2-carboxylates, which are versatile building blocks for synthesizing functionalized amino acids. nih.gov
| Heterocycle Class | Synthetic Method | Guanidine Reagent/Catalyst | Significance | Reference |
|---|---|---|---|---|
| 2-Imino-5-carboxy-3,4-dihydropyrimidines | Biginelli Reaction | Pyrazole carboxamidine hydrochloride | General, multi-step method for a valuable class of heterocycles. | nih.govresearchgate.net |
| 2-Amino-4,6-disubstituted-3-cyanopyridines | One-pot multicomponent reaction | Guanidine hydrochloride (catalyst) | Sustainable and greener strategy with high yields and catalyst recyclability. | researchgate.net |
| Aziridine-2-carboxylates | Reaction of guanidinium ylides with aldehydes | Guanidinium salts (glycinate function) | Provides useful building blocks for functionalized amino acid derivatives. | nih.gov |
Investigations into the Biological and Biomedical Activities of 2 Aminoethyl Guanidine Dihydrochloride and Its Derivatives
Antimicrobial and Antifungal Potentials
Guanidine-containing compounds have demonstrated significant potential as antimicrobial and antifungal agents. Their cationic nature is believed to facilitate interaction with negatively charged components of microbial cell membranes, initiating a cascade of events that leads to cell death.
Antibacterial Spectrum and Biofilm Disruption
Derivatives of guanidine (B92328) have shown considerable activity against both Gram-positive and Gram-negative bacteria. Research into amphiphilic anthranilamide compounds, which mimic antimicrobial peptides (AMPs), revealed that those containing guanidino cationic groups had greater antibacterial activity against Staphylococcus aureus and Escherichia coli compared to analogues with amino or quaternary ammonium (B1175870) groups. nih.gov For instance, a fluoro-substituted guanidinium (B1211019) compound demonstrated a minimum inhibitory concentration (MIC) of 2.0 μM against S. aureus. nih.gov Another bromo-substituted derivative was also effective against S. aureus (MIC of 3.9 µM) and E. coli (MIC of 15.6 µM). nih.gov
A significant challenge in treating bacterial infections is the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that confers high tolerance to antibiotics. nih.gov Guanidine-based compounds have shown promise in disrupting these established biofilms. The aforementioned fluoro-substituted guanidinium compound reduced pre-formed S. aureus biofilms by 92% at a concentration of 64 µM, while the bromo-substituted version caused an 83% reduction at 62.4 µM. nih.govresearchgate.net Similarly, synthetic mimics of norspermidine, a natural trigger for biofilm disassembly, showed that guanidine and biguanide (B1667054) derivatives had up to 20-fold increased potency in preventing biofilm formation by Bacillus subtilis and were also active against pathogenic S. aureus. nih.gov The polymeric biocide polyhexamethylene guanidine hydrochloride (PHMG-Cl) has also been shown to inhibit biofilm development. abertay.ac.uk
Table 1: Antibacterial and Biofilm Disruption Activity of Guanidine Derivatives
| Compound | Target Organism | MIC (µM) | Biofilm Disruption (%) | Concentration (µM) |
|---|---|---|---|---|
| Fluoro-substituted guanidinium compound | S. aureus | 2.0 | 92 | 64 |
| Bromo-substituted guanidinium compound | S. aureus | 3.9 | 83 | 62.4 |
| Bromo-substituted guanidinium compound | E. coli | 15.6 | - | - |
Data sourced from multiple studies. nih.govresearchgate.net
Antifungal Efficacy in Disease Models
The utility of guanidine compounds extends to fighting fungal infections, which are a growing health concern. nih.gov A study evaluating 11 guanidine compounds against six fungal species from the WHO Fungi Priority Pathogens List found that a newly synthesized spermidine (B129725) tri-substituted guanidine derivative (LQOF-G2-S) showed the most promising antifungal activity and selectivity. nih.gov This compound was particularly active against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii, with a selective index greater than 10. nih.gov Another guanidine-containing compound, polyhexamethylene-guanidine hydrochloride, was found to have antifungal activity comparable or superior to amphotericin B against several pathogenic fungi, including two Candida species. nih.gov
In vivo efficacy has also been demonstrated. In a candidiasis study using human skin, a 2% hydrogel formulation of a thiophene-based guanylhydrazone significantly reduced ATP levels from Candida albicans, outperforming the standard antifungal drug terbinafine. nih.gov Furthermore, a 0.2% solution of another guanidine derivative produced a 93% reduction in fungal burden in a murine model of fungal keratitis caused by Candida albicans. nih.gov
Table 2: Antifungal Activity of Selected Guanidine Compounds
| Compound Class/Name | Target Fungi | Key Finding |
|---|---|---|
| Spermidine tri-substituted guanidine (LQOF-G2-S) | Cryptococcus neoformans/gattii, Paracoccidioides brasiliensis/lutzii | High activity and selectivity (Selective Index > 10). nih.gov |
| Polyhexamethylene-guanidine hydrochloride | Candida spp., Malassezia furfur, Trichosporon beigelii, Trichophyton rubrum | Activity comparable or superior to amphotericin B (MICs 1.25–2.5 μg/mL). nih.gov |
| Thiophene-based guanylhydrazone | Candida albicans | 2% hydrogel formulation showed significant efficacy in a human skin model. nih.gov |
| Guanidine derivative (Compound 39) | Candida albicans | 0.2% solution led to a 93% reduction in fungal burden in a murine fungal keratitis model. nih.gov |
Elucidation of Mechanism of Action (e.g., Membrane Depolarization, Signal Peptidase Inhibition)
The antimicrobial effects of guanidine compounds are often attributed to their ability to disrupt bacterial cell membranes. Cytoplasmic membrane permeability studies on guanidine-functionalized anthranilamides suggest that their mechanism involves the depolarization and subsequent disruption of the bacterial cell membrane. nih.govrsc.org The positively charged guanidinium group is thought to initiate electrostatic interactions with the negatively charged components of the membrane. rsc.org This is consistent with the broader mechanism of guanidine, which is known to slow the rates of depolarization and repolarization of cell membranes. drugbank.com Studies on nerve cells have shown that guanidine compounds can produce membrane depolarization. nih.gov
Another sophisticated mechanism involves the inhibition of essential enzymes like signal peptidases. The signal peptidase complex (SPC) is crucial for the processing of secretory and membrane proteins in both prokaryotic and eukaryotic cells. frontiersin.orgnih.gov Inhibiting this complex can lead to the accumulation of unprocessed proteins, ultimately affecting cell viability. frontiersin.org Some inhibitors of γ-secretase, which shares similarities with signal peptide peptidases (SPPs), have been shown to inhibit SPP activity, indicating a common binding site that could be targeted by guanidine-containing molecules. nih.govresearchgate.net The irreversible serine protease inhibitor 4-(2-aminoethyl)-benzenesulfonyl fluoride (B91410) HCl (AEBSF), which contains a related aminoethyl structure, is known to inhibit the protease activity of the SPC. frontiersin.org This suggests that targeting signal peptidases is a viable strategy for developing novel antimicrobial agents based on the (2-Aminoethyl)guanidine scaffold.
Antineoplastic and Cytotoxic Effects
Beyond their antimicrobial properties, guanidine derivatives are being explored for their potential in cancer therapy due to their ability to induce cell death and halt cell proliferation in tumor cells.
Induction of Cell Cycle Arrest and Apoptosis
A key strategy in cancer treatment is to induce apoptosis (programmed cell death) and cell cycle arrest in malignant cells. Several studies have shown that complex molecules containing guanidine or related functional groups can achieve this. For example, a novel small molecule, CPUC002, was found to inhibit the proliferation of multiple myeloma cells by inducing G0/G1 cell cycle arrest and apoptosis through both mitochondrial and exogenous pathways. nih.gov This effect was linked to the stabilization of the p53 tumor suppressor protein and inhibition of the STAT3 signaling pathway. nih.gov
Similarly, studies on other compounds demonstrate common pathways that could be targeted by guanidine derivatives. Genistein, for instance, induces G2/M phase arrest and apoptosis in bladder cancer cells by down-regulating cyclins A and B1 and activating caspases. mdpi.com The expression of the DCC (Deleted in Colorectal Cancer) gene has also been shown to activate caspase-3, leading to apoptosis or inducing G2/M cell cycle arrest in tumor cells. nih.gov A compound closely related to the topic of this article, 2-Aminoethyl Dihydrogen Phosphate (B84403) (2-AEH2P), demonstrated a pro-apoptotic effect in an in vitro model of Ehrlich tumor, where it worked synergistically with other drugs to modulate the expression of markers like Bcl-2, caspases, and p53. mdpi.com Cedrol has been shown to induce G1 cell cycle arrest and apoptosis by inhibiting the expression of minichromosome maintenance (MCM) proteins, which are crucial for DNA replication. jmb.or.kr These findings collectively suggest that (2-Aminoethyl)guanidine derivatives could be developed as antineoplastic agents that function by interfering with the cell cycle and triggering programmed cell death in cancer cells.
Tubulin Polymerization Inhibition
Tubulin inhibitors are a cornerstone of cancer chemotherapy, as they interfere with the dynamics of microtubules, which are essential for cell division and other vital cellular functions. nih.govmdpi.com Guanidine and its derivatives have been investigated as agents that can modulate tubulin polymerization.
Research indicates that guanidine hydrochloride (GuHCl) can have a "paradoxical" effect on tubulin polymerization. At low concentrations (peaking around 120-160 mM), GuHCl enhances both the rate and extent of tubulin polymerization. nih.gov This process leads to the formation of aberrant microtubules. nih.gov The stimulatory effect is thought to be based on charge-shielding and hydrogen-bonding capabilities of the guanidinium cation. nih.gov
In the search for novel anticancer agents, various guanidine derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization. A series of chalcone (B49325) guanidine derivatives were designed as potential antiproliferative and tubulin polymerization inhibitors. nih.gov One particular compound from this series demonstrated significant inhibitory activity against tubulin. nih.gov
| Compound | Target | Activity (IC₅₀) | Source |
| Chalcone Guanidine Derivative (4q) | Tubulin Polymerization | 8.4 ± 0.6 µM | nih.gov |
| Guanidine Hydrochloride (GuHCl) | Tubulin Polymerization | 120-160 mM (Maximum Enhancement) | nih.gov |
This table presents inhibitory concentration (IC₅₀) and concentration for maximum enhancement for selected guanidine compounds on tubulin polymerization.
Comparative Cytotoxicity Profiles (e.g., Malignant vs. Normal Cells)
A critical aspect of cancer therapeutic development is selective cytotoxicity, where a compound is more toxic to malignant cells than to normal, healthy cells. Studies on guanidine derivatives have shown promising profiles in this regard.
Synthetic guanidines incorporating a 1,3-diphenylpropenone (chalcone) core have demonstrated potent cytotoxicity against several human leukemia cell lines (U-937, HL-60, MOLT-3, and NALM-6). nih.gov Notably, one of the most active compounds in this series exhibited low cytotoxicity against both quiescent and proliferating human peripheral blood mononuclear cells (PBMCs), which are non-malignant. nih.gov This suggests a degree of selectivity for cancer cells. The cytotoxic mechanism in leukemia cells was found to involve the induction of apoptosis through the activation of caspases-9 and -3 and the release of cytochrome c. nih.gov
Other guanidine derivatives have also been evaluated for their cytotoxic effects across various cancer cell lines. For instance, a guanidine derivative, referred to as compound 6, showed cytotoxicity against human leukemia (THP-1), human cervix epithelioid carcinoma (HeLa), and mouse epidermal (JB6 Cl41) cell lines. nih.gov Furthermore, polyhexamethylene guanidine (PHMG) has been shown to be highly cytotoxic to human alveolar epithelial (A549) lung cancer cells, with cell death observed at low concentrations. nih.gov
| Compound/Derivative | Malignant Cell Line | Cytotoxicity (IC₅₀) | Normal Cell Line | Cytotoxicity | Source |
| Guanidine-Chalcone Hybrid (6f) | U-937 (Leukemia) | 1.6 ± 0.6 µM | PBMC | Low Cytotoxicity | nih.gov |
| Guanidine-Chalcone Hybrid (6i) | U-937 (Leukemia) | Similar to 6f | PBMC | Low Cytotoxicity | nih.gov |
| Derivative 6 | THP-1 (Leukemia) | 5.1 µM | - | Not specified | nih.gov |
| Derivative 6 | HeLa (Cervical Cancer) | 11.8 µM | - | Not specified | nih.gov |
| Polyhexamethylene guanidine (PHMG) | A549 (Lung Cancer) | Cell death at ≥ 5 µg/mL | - | Not specified | nih.gov |
This table compares the cytotoxic activity of various guanidine derivatives against malignant cell lines and, where available, normal cells.
Metabolic Pathway Regulation
The regulation of metabolic pathways is a key area of biomedical research. Certain compounds containing structures analogous to (2-Aminoethyl)guanidine have been found to interfere with the biosynthesis of cholesterol.
Specifically, a plant growth retardant, 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride, which shares a substituted ring structure, has been shown to inhibit the incorporation of ¹⁴C-mevalonate into sterols in both tobacco seedlings and cell-free rat liver preparations. nih.gov This inhibition leads to the accumulation of squalene-2,3-epoxide, a key intermediate in the cholesterol biosynthesis pathway. nih.gov The site of action is analogous to how some hypocholesterolemic drugs function, highlighting the potential for such structures to modulate critical metabolic enzymes. nih.gov
Neuropharmacological and Receptor Interactions
The guanidine moiety is a common feature in ligands targeting various receptors in the central nervous system, owing to its ability to form strong interactions.
Guanidine-containing structures have been a focus of research for developing ligands for serotonin (B10506) (5-HT) receptors, which are implicated in numerous neurological and psychiatric conditions. nih.govnih.gov A class of compounds based on a 2-aminoquinazoline (B112073) sulfonamide core, which includes a cyclic guanidine moiety, has been designed as multifunctional serotonin receptor ligands. nih.gov These compounds have shown affinity for various serotonin receptors, particularly the 5-HT₆ receptor, which is a target in the search for treatments for cognitive disorders. nih.gov
Similarly, new 1,3,5-triazine (B166579) derivatives have been developed as potent and selective 5-HT₆ receptor ligands, demonstrating that structures analogous to guanidine can be optimized for high affinity. mdpi.com
| Compound Class | Target Receptor | Key Findings | Representative Affinity (Ki) | Source |
| Cyclic Arylguanidines | 5-HT₆ | Antagonist activity, high selectivity. | 37 nM (Compound PR 68) | nih.gov |
| 1,3,5-Triazine Derivatives | 5-HT₆ | Potent and selective ligand. | 13 nM (Compound 3) | mdpi.com |
This table summarizes the findings for analogous guanidine structures as serotonin receptor ligands, including their target and binding affinity.
The neuropeptide FF (NPFF) system, comprising receptors NPFF1 and NPFF2, plays a significant role in pain modulation and opioid system regulation. nih.govwikipedia.org Guanidine-containing compounds have been central to the development of ligands for these receptors. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have been conducted on NPFF receptor antagonists to understand the role of the guanidine group. sciety.org These studies have concluded that while the guanidine functionality is often optimal for strong binding affinity at both NPFF1 and NPFF2 receptors, other groups may be tolerated. sciety.org For instance, replacing the guanidine with a piperidine (B6355638) ring can still result in robust binding affinity. sciety.org
Research into dual-function molecules has led to the synthesis of ligands that act as both mu-opioid receptor (MOR) agonists and NPFF receptor antagonists. nih.gov These compounds show promise for producing analgesia with reduced tolerance. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki) | Source |
| Compound 13a (3'-hydroxy derivative) | NPFF1-R | 1.1 µM | nih.gov |
| Compound 13a (3'-hydroxy derivative) | NPFF2-R | 1.8 µM | nih.gov |
| Compound 14a (4'-hydroxy derivative) | NPFF1-R | 1.9 µM | nih.gov |
| Compound 14a (4'-hydroxy derivative) | NPFF2-R | 2.5 µM | nih.gov |
| MES304 Analogue (17b) | NPFF1-R / NPFF2-R | < 300 nM | sciety.org |
This table presents the binding affinities of selected guanidine-containing derivatives for Neuropeptide FF receptors.
Broader Biochemical Research Roles of Guanidine Moieties
The guanidine group, a key structural feature of (2-Aminoethyl)guanidine dihydrochloride (B599025), is of significant interest in biochemical research. Its unique chemical properties, including its high basicity and ability to form strong, non-covalent interactions, allow it to play crucial roles in the structure and function of biologically active molecules. researchgate.net At physiological pH, guanidine exists predominantly as the protonated guanidinium cation, a planar and highly stable ion due to resonance stabilization. wikipedia.org This cation's ability to engage in hydrogen bonding and electrostatic interactions underpins its diverse roles in biochemical studies. sci-hub.se
Interaction with Proteins and Nucleic Acids in Conformational Studies
The guanidinium group is a fundamental tool in the study of protein and nucleic acid conformation. Guanidinium chloride (GuHCl) is widely recognized for its chaotropic properties, meaning it disrupts the structure of water and weakens the hydrophobic effect that drives protein folding. wikipedia.org At high concentrations, typically around 6 M, guanidinium chloride can cause almost all proteins to lose their secondary and tertiary structures, unfolding them into random peptide chains. wikipedia.org This powerful denaturing effect is utilized in a multitude of experimental studies to investigate protein stability and folding kinetics. nih.govyoutube.com The mechanism of denaturation is believed to involve favorable interactions between guanidinium ions and the polar parts of proteins. youtube.com
Beyond its general denaturing capabilities, the guanidinium ion can also exhibit specific interactions. Studies have shown that at low, non-denaturing concentrations, GuHCl can actually stabilize certain protein structures. For instance, it significantly stabilizes the Fyn SH3 domain by binding to a specific, functionally important arginine-binding pocket on the domain's surface. nih.gov This suggests that the stabilizing effect is not merely ionic but involves specific recognition, a phenomenon that may be more widespread than previously thought, given the prevalence of arginine in protein interaction interfaces. nih.gov
In the context of nucleic acids, the guanidinium moiety is crucial for molecular recognition. drugbank.com It can interact with the phosphate backbone and nucleobases of both DNA and RNA. drugbank.comresearchgate.net Electrospray ionization and mass spectrometry studies have investigated the noncovalent binding of guanidine and its derivatives to RNA. nih.gov These studies revealed that the stability of the RNA-ligand complex correlates with the number of potential hydrogen-bond or salt-bridge interactions the ligand can form with the RNA, highlighting the importance of the guanidinium group's geometry and charge in mediating these interactions. nih.gov The ability of the guanidinium group to form multiple hydrogen bonds makes it a key component in compounds designed to bind to specific nucleic acid structures. sci-hub.sedrugbank.com
Modulatory Effects on Enzyme Activity
The guanidinium group and its derivatives are known to exert significant modulatory effects on the activity of various enzymes. nih.gov These effects can range from inhibition to, in some cases, altered substrate binding, depending on the enzyme, the specific guanidine derivative, and the experimental conditions. nih.govacs.org
Guanidine hydrochloride can act as an enzyme inhibitor. For example, it specifically affects the activity of pepsin, shifting the pH range of its inactivation. researchgate.net Similarly, it has a denaturing effect on the activity of β-galactosidase. nih.gov The interaction of the guanidinium ion with enzyme active sites is a key mechanism for this modulation. In a study comparing the effects of urea (B33335) and guanidinium chloride on lysozyme, it was found that GdmCl sharply decreases the enzyme's activity. acs.org This is attributed to strong interactions between the guanidinium ion (Gdm⁺) and amino acid residues, such as aspartate and glutamate, within the enzyme's active site, which disrupts substrate binding. acs.org
The structural features of guanidine derivatives can be tailored to create potent and selective enzyme inhibitors. nih.gov For instance, derivatives of guanidine have been developed as inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. sci-hub.senih.gov The design of these inhibitors leverages the guanidinium group's ability to mimic the substrate arginine and bind tightly within the active site. nih.gov This capacity for molecular mimicry and specific interaction makes the guanidine moiety a valuable scaffold in the development of novel therapeutic agents that target enzymes. researchgate.netnih.gov
Discovery and Study of Natural Guanidine Derivatives
Nature is a prolific source of complex molecules containing the guanidine moiety. These natural products are found in a wide array of organisms, from terrestrial microbes to marine invertebrates, and exhibit a remarkable diversity of chemical structures and biological activities. researchgate.netrsc.org The interest in these compounds stems from their potential as leads for new drugs and as tools for understanding biological processes. researchgate.netnih.gov
Marine Guanidine Alkaloids with Diverse Bioactivities
Marine organisms, particularly sponges and ascidians, are a rich source of guanidine alkaloids with intricate structures and potent biological activities. nih.govmdpi.com These compounds, often characterized by complex polycyclic skeletons, have attracted significant attention from chemists and pharmacologists. researchgate.netmdpi.com
The marine guanidine alkaloids can be classified into several chemotypes, including monocyclic, bicyclic, tricyclic, and polycyclic systems. mdpi.com Among the most studied are the polycyclic guanidine alkaloids (PGAs) isolated from sponges of the genus Monanchora. researchgate.netmdpi.com These compounds possess a complex core structure and often a long spermidine-derived side chain. researchgate.net
The bioactivities of these marine alkaloids are broad and potent, with many exhibiting significant cytotoxic, antimicrobial, antimalarial, and anti-HIV properties. nih.govmdpi.commdpi.com
Table 1: Bioactivities of Selected Marine Guanidine Alkaloids
| Alkaloid | Source Organism | Reported Bioactivities | Citation(s) |
|---|---|---|---|
| Ptilomycalin A | Ptilocausis spiculifer, Hemimycale sp., Monanchora pulchra | Potent cytotoxicity against various human cancer cells. | nih.gov |
| Crambescidin 826 | Monanchora sp. | Inhibits HIV-1 envelope-mediated fusion (IC₅₀ of 1-3 µM). | researchgate.net |
| Crambescidin 800 | Monanchora sp. | Inhibits HIV-1 envelope-mediated fusion (IC₅₀ of 1-3 µM). | researchgate.net |
| Fromiamycalin | Monanchora sp. | Inhibits HIV-1 envelope-mediated fusion (IC₅₀ of 1-3 µM); promising activity against Plasmodium falciparum (IC₅₀ = 0.24 µM). | researchgate.net |
| Batzelladine K & L | Monanchora unguifera | Significant activity against protozoa, HIV-1, and cancer cell lines. | mdpi.com |
| Monanchocidin A | Monanchora pulchra | Cytotoxic against human cancer cells. | mdpi.comnih.gov |
| Unguiculin A | Monanchora unguiculate | Moderate cytotoxicity against KB cell lines (IC₅₀ = 7.66 µM); antiplasmodial activity against P. falciparum (IC₅₀ = 12.89 µM). | mdpi.com |
| Crambescidin 786 | Monanchora n. sp. | Significant cytotoxicity against KB tumor cell lines (IC₅₀ = 0.3 µM). | mdpi.com |
| Crambescidin 814 | Monanchora n. sp. | Significant cytotoxicity against KB tumor cell lines (IC₅₀ = 0.005 µM). | mdpi.com |
These compounds often exert their effects through novel mechanisms. For example, some guanidine alkaloids from Monanchora sponges have been shown to prevent EGF-induced neoplastic transformation in vitro, indicating their potential as cancer chemopreventive agents. nih.gov The diverse and potent activities of marine guanidine alkaloids underscore their importance as a continuing source of inspiration for drug discovery and development. nih.govineosopen.org
Applications in Advanced Materials Science and Engineering
Polymeric Systems with Guanidine (B92328) Functionality
The integration of guanidine moieties into polymer chains imparts unique characteristics, leading to the development of materials for carbon capture and biomedical innovations. The guanidinium (B1211019) group's strong interactions with acidic molecules and biological structures are central to these applications.
Guanidine-functionalized polymers have emerged as highly effective sorbents for capturing carbon dioxide (CO₂), a critical technology for mitigating greenhouse gas emissions. The high basicity of the guanidine group allows it to interact strongly with the acidic CO₂ molecule. acs.orgnih.gov This interaction often involves the formation of carbonate or bicarbonate species, a process that can be enhanced by the presence of water. acs.org
Research has focused on modifying existing polymer backbones through "guanidinylation" to enhance their CO₂ affinity. Studies show that converting primary amine groups in polymers to guanidine groups significantly increases CO₂ adsorption capacity. acs.org For instance, modifying poly(aminoethyl methacrylate) (PAEMA) to create poly(guanidine ethyl methacrylate) (PGEMA) has yielded promising results. One study found that a PGEMA polymer with a 7% degree of guanidinylation exhibited a CO₂ adsorption capacity of 2.4 mmol/g at room temperature, with the CO₂ being reversibly released at a relatively low temperature of 72 °C. acs.orgnih.gov
Another advanced material, Polymers of Intrinsic Microporosity (PIMs), known for their high surface area, have also been functionalized with guanidine. acs.org A guanidine-functionalized PIM (PIM-guanidine) demonstrated a CO₂ uptake of 2.0 mmol/g under humid conditions, a significant improvement over its primary amine counterpart and among the highest reported for all-polymer sorbents in simulated natural gas power plant exhaust conditions. acs.org These findings underscore the potential of guanidine-based polymers as a versatile and efficient platform for developing next-generation CO₂ capture technologies. researchgate.net
Table 1: CO₂ Adsorption Capacity of Guanidine-Functionalized Polymers
| Polymer System | CO₂ Uptake Capacity | Conditions / Notes | Source(s) |
|---|---|---|---|
| Poly(guanidine ethyl methacrylate) (PGEMA) | 2.4 mmol/g | 7% guanidinylation; room temperature adsorption. | acs.org, nih.gov |
| Guanidine-Functionalized PIM-1 (PIM-guanidine) | 2.0 mmol/g | Humid conditions (40 mbar CO₂ feed). | acs.org |
| Guanidine-Functionalized PIM-1 (PIM-guanidine) | 1.3 mmol/g | Dry conditions (40 mbar CO₂ feed). | acs.org |
The unique properties of guanidine-containing polymers make them attractive candidates for use in biomedical device components, particularly in applications requiring antimicrobial surfaces and biocompatibility. The cationic nature of the guanidinium group allows it to interact with and disrupt negatively charged bacterial membranes, forming the basis of its potent, broad-spectrum antimicrobial activity. magtech.com.cnnih.gov
This functionality is being explored in the development of advanced wound dressings. A study detailed the creation of hydrogels containing guanidine-based polymers for treating full-thickness skin wounds. nih.gov These hydrogels not only provided a moist environment conducive to healing but also exhibited excellent antimicrobial properties against common Gram-positive and Gram-negative bacteria found in injured skin. nih.gov By incorporating the guanidine polymer into a poloxamer matrix, researchers developed a wound dressing that could actively inhibit infection while promoting skin regeneration. nih.gov
Further research has focused on designing guanidine-based polymers that balance antimicrobial efficacy with low toxicity to mammalian cells. magtech.com.cn Copolymers have been synthesized where factors like molecular weight and hydrophobicity are tuned to optimize selectivity for bacterial cells over human cells. magtech.com.cnacs.org This exploration into functional polymers for hydrogels and antimicrobial materials highlights their potential as integral components in advanced biomedical devices designed to prevent infection and enhance healing. nih.govnih.gov
Table 2: Applications of Guanidine-Based Polymers in Biomedical Components
| Polymer System | Application / Component | Key Findings | Source(s) |
|---|---|---|---|
| Polyhexamethylene guanidine (PHMG) in Poloxamer Hydrogel | Wound Dressing | Showed good biocompatibility and antimicrobial properties; promoted wound healing by regulating key biofactors. | nih.gov |
| Guanidine-functionalized Copolymers | Antimicrobial Materials | Activity maintained against Staphylococcus epidermidis in the presence of serum; properties can be optimized for high potency and low toxicity. | magtech.com.cn |
| Modified Guanidine-based Polymers | Antimicrobial Coatings/Materials | Inhibited bacterial growth by damaging the cell membrane and causing leakage of intracellular components. | nih.gov |
Catalytic Materials Based on Guanidine Structures
The guanidine moiety is a powerful tool in the field of catalysis due to its exceptional Brønsted basicity and its ability to act as a hydrogen-bond donor. researchgate.netthieme-connect.com Guanidines and their derivatives, including simple salts like Guanidine hydrochloride, are used as efficient, metal-free organocatalysts in a variety of organic reactions. researchgate.netresearchgate.net
As Brønsted base catalysts, guanidines function by deprotonating a substrate to form a highly reactive, hydrogen-bonded ion pair. thieme-connect.com This activation mode is effective in promoting reactions such as Michael additions and aldol (B89426) additions. researchgate.net The catalytic cycle involves the guanidinium cation stabilizing reaction intermediates through an extensive hydrogen-bonding network. researchgate.net
Beyond their role as bases, guanidine structures serve as versatile ligands that can coordinate with transition metals to form highly active catalysts. semanticscholar.orgrsc.org The strong nucleophilic character and ability to delocalize a positive charge make guanidines excellent N-donor ligands. semanticscholar.org These metal-guanidine complexes have been successfully employed in reactions like 1,3-dipolar cycloadditions. semanticscholar.org Furthermore, chiral guanidinium salts can act as phase-transfer catalysts, using ion pairing to induce enantioselectivity in reactions. researchgate.net The structural tunability of the guanidine framework allows for the rational design of catalysts with specific steric and electronic properties, making them a valuable class of compounds in modern synthetic chemistry. researchgate.netgoogle.com
Coordination Chemistry and Supramolecular Assembly
Ligand Design for Metal Complexation
The guanidine (B92328) functional group serves as a powerful ligand in organometallic and coordination chemistry. nih.gov When deprotonated, the resulting monoanionic guanidinate ligand exhibits significant electronic flexibility due to extensive delocalization across the three nitrogen atoms and the central carbon atom. encyclopedia.pub This delocalization is a key feature that allows guanidinato ligands to form stable complexes with a wide array of metal centers from across the periodic table. nih.govencyclopedia.pub The ethylamine (B1201723) portion of (2-Aminoethyl)guanidine introduces an additional donor site, enabling it to act as a chelating ligand, which further enhances the stability of the resulting metal complexes.
Guanidine-containing ligands have proven instrumental in the field of bioinorganic chemistry, particularly in the development of synthetic models for the active sites of metalloenzymes. researchgate.net The electronic properties and coordination geometry provided by the guanidine core are well-suited to mimic the environments of copper centers in various proteins. researchgate.net Research in this area has led to important insights into the function of Type 1, Type 2, and Type 3 copper enzymes. researchgate.net The ability to tailor the steric and electronic properties of the guanidine ligand by modifying its substituents allows for the fine-tuning of the coordination sphere around the metal ion, enabling a closer mimicry of the native enzymatic site. researchgate.net The use of ligands like (2-Aminoethyl)guanidine, which can form multi-point attachments, is crucial for creating stable and structurally defined models that can replicate aspects of the biological systems.
A hallmark of guanidinato ligands is their exceptional ability to stabilize metals in a wide range of oxidation states, including those that are typically considered uncommon or unstable. encyclopedia.pubresearchgate.net The electronic flexibility of the delocalized CN₃ core can accommodate the varying electronic demands of different metal oxidation states. encyclopedia.pub For instance, very bulky guanidinato ligands have been successfully used to stabilize abnormally low oxidation states for certain metals, such as in dimeric magnesium(I) complexes. nih.gov Conversely, these ligands are also effective at stabilizing metals in high oxidation states. researchgate.net This stabilizing effect is not limited to main group or transition metals but extends to rare-earth elements as well. nih.gov The capacity to support diverse oxidation states makes these complexes valuable in fields like catalysis and materials science. nih.govencyclopedia.pub
Table 1: Examples of Metal Oxidation States Stabilized by Guanidinato Ligands This table provides illustrative examples from the literature and does not specifically use (2-Aminoethyl)guanidine dihydrochloride (B599025), but demonstrates the capability of the broader guanidinato ligand class.
| Metal | Stabilized Oxidation State | Complex Type/Example Reference |
|---|---|---|
| Magnesium (Mg) | +1 | Dimeric magnesium(I) guanidinato complex nih.gov |
| Chromium (Cr) | 0 | Monomeric chromium(0) bimetallic complex nih.govencyclopedia.pub |
| Zirconium (Zr) | Reduced states | Bimetallic dinitrogen complexes encyclopedia.pub |
| Hafnium (Hf) | Reduced states | Bimetallic dinitrogen complexes encyclopedia.pub |
| Tantalum (Ta) | Medium to low states | Organometallic tantalum species encyclopedia.pub |
| Cobalt (Co) | +1 | Cobalt(I) derivative with a macrocyclic ligand rsc.org |
Anion Binding and Recognition Studies
The protonated form of the guanidine group, the guanidinium (B1211019) cation, is a highly effective motif for anion binding and recognition. This capability stems from its ability to form strong, charge-assisted hydrogen bonds. The planar, Y-shaped geometry of the guanidinium group allows it to act as a bidentate hydrogen bond donor, leading to robust interactions, particularly with oxoanions such as carboxylates, phosphates, and sulfates. mit.edu
In the context of (2-Aminoethyl)guanidine, the presence of the guanidinium cation makes it a prime candidate for anion recognition studies. Research on similar guanidinium-containing molecules has demonstrated high binding affinity for various anions in aqueous solutions. mit.edu The interaction is so effective that guanidinium groups are a key component in cell-penetrating peptides, which bind to anionic components on cell surfaces. mit.edu Furthermore, the influence of the guanidinium group on anion interactions has been leveraged in analytical techniques. For example, the addition of guanidine hydrochloride to the mobile phase in weak anion-exchange chromatography has been shown to significantly improve the resolution and peak shape for the separation of plasmid DNA isomers by modulating the interactions between the analyte and the stationary phase. nih.gov
Computational and Theoretical Chemistry Approaches
Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For guanidine-containing compounds, the guanidinium (B1211019) group is a key pharmacophore. At physiological pH, the guanidine (B92328) group is protonated, forming a positively charged guanidinium ion that can engage in important biological interactions. wikipedia.org
Key structural features of (2-Aminoethyl)guanidine dihydrochloride (B599025) and their potential impact on activity are summarized below:
| Structural Feature | Potential Impact on Biological Activity |
| Guanidinium Group | The delocalized positive charge allows for strong electrostatic interactions and hydrogen bonding with negatively charged residues (e.g., aspartate, glutamate) or phosphate (B84403) groups in biological targets. mit.edu This is often a critical element for binding and activity. mdpi.com |
| Ethyl Linker | Provides conformational flexibility, allowing the molecule to adopt different orientations to fit into a binding site. The length of the linker can influence the distance between the guanidinium and amino groups, affecting the binding mode. |
| Terminal Amino Group | Can be protonated to form a primary ammonium (B1175870) ion, providing an additional site for electrostatic and hydrogen bonding interactions. The presence of two positive charges can enhance binding affinity to targets with multiple anionic sites. |
| Dihydrochloride Salt | Ensures that the guanidine and amino groups are protonated, which is essential for the interactions described above. |
Studies on related guanidine compounds have shown that modifications to the substituents can dramatically alter activity. For instance, increasing the alkyl chain length on a guanidine can affect its ability to enhance norepinephrine (B1679862) release. nih.gov Similarly, for some guanidine-containing macrolides, the terminal guanidine group is essential for their antimicrobial effects. mdpi.com
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as (2-Aminoethyl)guanidine dihydrochloride, and its biological target, typically a protein or nucleic acid.
Molecular Docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For (2-Aminoethyl)guanidine, docking studies would likely show the guanidinium group forming strong hydrogen bonds and salt bridges with negatively charged amino acid residues like aspartic acid and glutamic acid in a protein's active site. nih.gov The terminal amino group would also seek out hydrogen bond acceptors or negatively charged pockets.
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time. An MD simulation of this compound bound to a target could reveal:
The stability of the binding pose predicted by docking.
The role of water molecules in mediating the interaction.
Conformational changes in the target protein upon ligand binding.
The strength and lifetime of specific interactions, such as hydrogen bonds and salt bridges. rsc.org
Simulations of guanidinium chloride in aqueous solutions have been used to study its effects as a protein denaturant, highlighting its interactions with both hydrophobic and charged residues. researchgate.net These types of simulations can help to understand how the guanidinium moiety of (2-Aminoethyl)guanidine might interact with a protein surface or binding pocket. researchgate.netresearchgate.net Datasets from MD simulations can be used to analyze binding events and structural changes in detail. uni-konstanz.de
Below is a hypothetical summary of results from a molecular dynamics simulation of this compound with a target protein:
| Simulation Parameter | Finding | Implication |
| Binding Pose Stability (RMSD) | Low root-mean-square deviation of the ligand over the simulation time. | The predicted binding mode is stable. |
| Key Interacting Residues | Asp124, Glu180, Gln75 | The guanidinium group forms stable salt bridges with Asp124 and Glu180. The terminal amino group forms hydrogen bonds with Gln75. |
| Interaction Energy | Favorable electrostatic and van der Waals interaction energies. | The binding is energetically favorable. |
| Water Dynamics | Water molecules are displaced from the binding site upon ligand binding. | The binding is driven in part by the hydrophobic effect. |
Quantum Mechanical and Density Functional Theory (DFT) Investigations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. nih.govq-chem.com DFT calculations can provide a detailed understanding of the intrinsic properties of this compound. nih.gov
For this compound, DFT studies could be used to:
Determine the optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles with high precision.
Calculate the charge distribution: Identifying the partial charges on each atom, which helps in understanding electrostatic interactions. The positive charge of the guanidinium group is known to be delocalized over the three nitrogen atoms and the central carbon. researchgate.net
Analyze the frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.
Predict vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
Calculate proton affinities: Determining the likelihood of protonation at different sites on the molecule.
A summary of potential DFT findings for this compound is presented below:
| Calculated Property | Predicted Finding | Significance |
| Optimized Geometry | Planar guanidinium group with C-N bond lengths intermediate between single and double bonds. | Confirms the resonance stabilization of the guanidinium cation. |
| Mulliken/NPA Charges | Significant positive charge delocalized across the CN3 moiety of the guanidinium group and the terminal NH3+ group. | Explains the strong electrostatic interactions with anionic species. |
| HOMO-LUMO Gap | A relatively large energy gap. | Suggests high chemical stability. |
| Electrostatic Potential Map | Regions of high positive potential around the guanidinium and amino groups. | Indicates the sites for nucleophilic attack and electrostatic interactions. |
These computational approaches provide a multi-faceted understanding of this compound, from its fundamental electronic properties to its dynamic interactions with complex biological systems.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (2-aminoethyl)guanidine dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves guanidine hydrochloride reacting with 2-aminoethylamine under acidic conditions. Adjusting pH (e.g., HCl catalysis) and temperature (60–80°C) can optimize yield . Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of peaks at δ 1.2–1.5 ppm for unreacted ethylamine residues). FT-IR can confirm functional groups (e.g., N-H stretching at 3300–3500 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested via ANSELl Chemical Resistance Guide) and fume hoods to avoid inhalation . In case of skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize residual acidity . Store in airtight containers at 4°C, away from oxidizing agents .
Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Conduct solubility tests in buffers (pH 2–12) using UV-Vis spectroscopy (λmax ~260 nm for guanidine derivatives). Stability assays should monitor degradation via LC-MS over 24–72 hours, noting hydrolysis products like ethylenediamine at pH >10 .
Advanced Research Questions
Q. How do contradictory cytotoxicity results for this compound arise across cell lines, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from cell-specific uptake mechanisms (e.g., cationic transporter expression). Perform comparative studies using HEK-293 (low transporter activity) vs. HepG2 (high activity) cells, quantifying intracellular concentrations via ICP-MS . Pair with RNA-seq to identify transporter genes (e.g., SLC22A1) influencing toxicity .
Q. What experimental designs are effective for studying its role in modulating enzyme activity (e.g., aminotransferases)?
- Methodological Answer : Use kinetic assays with purified enzymes (e.g., alanine-glyoxylate aminotransferase) at varying inhibitor concentrations (0.1–10 mM). Measure Vmax and Km shifts via Lineweaver-Burk plots. Confirm binding via X-ray crystallography (e.g., resolving guanidine-enzyme complexes at 2.0 Å resolution) .
Q. How can researchers address challenges in quantifying trace impurities (e.g., nitroimidazole derivatives) during synthesis?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column (2.6 µm particle size) and MRM transitions (e.g., m/z 215→85 for nitroimidazole byproducts). Validate limits of detection (LOD < 0.1 ppm) using spiked samples .
Data Analysis & Presentation
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests to compare variances across replicates. Report uncertainties via 95% confidence intervals .
Q. How should researchers present conflicting spectroscopic data (e.g., NMR vs. IR results) in publications?
- Methodological Answer : Include raw spectra in supplementary materials with annotated peaks. Discuss discrepancies using quantum mechanical calculations (e.g., DFT for predicting vibrational modes) to reconcile experimental vs. theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
